molecular formula C9H14BN B1298667 Diethyl(3-pyridyl)borane CAS No. 89878-14-8

Diethyl(3-pyridyl)borane

Cat. No. B1298667
CAS RN: 89878-14-8
M. Wt: 147.03 g/mol
InChI Key: OJKBCQOJVMAHDX-UHFFFAOYSA-N
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Description

Diethyl(3-pyridyl)borane, also known as 3-diethylboryl pyridine or diethyl 3-pyridinyl borane, is a chemical compound with the molecular formula C9H14BN . It is used as an intermediate in the preparation of inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase, which are potential anticancer agents . It can also be used in the synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling .


Synthesis Analysis

The synthesis of Diethyl(3-pyridyl)borane involves a reaction with n-butyllithium in dibutyl ether. 3-bromopyridine is added to a solution of n-butyl lithium at -78 degrees under nitrogen. After 1 hour, diethylmethoxyborane is added. The mixture is allowed to warm to room temperature and after 16 hours, water and brine are added. The organic layer is separated, dried over sodium sulfate, and then concentrated. The resulting slurry is dissolved in isopropanol, cooled, and the product is isolated by filtration to give diethyl (3-pyridyl)borane .


Molecular Structure Analysis

Single-crystal X-ray crystallographic study along with spectroscopic data and vapour pressure osmometry reveal that diethyl (3-pyridyl)borane constitutes a cyclic tetramer both in solid state and in solution .


Chemical Reactions Analysis

Diethyl(3-pyridyl)borane is a reactant for various reactions. It is used in the preparation of inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. It is also involved in N-Methylation reactions of the pyridyl group, Palladium catalyzed amination reactions, intramolecular Heck reactions, Coupling reactions, and Synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling .


Physical And Chemical Properties Analysis

Diethyl(3-pyridyl)borane is a solid at 20 degrees Celsius . It has a molecular weight of 147.03 . It is sensitive to moisture . The compound appears as a white to almost white powder or crystal . Its melting point ranges from 159.0 to 164.0 degrees Celsius .

Scientific Research Applications

  • Chemical Structure and Properties : Diethyl(2-pyridyl)boranes, which are closely related to diethyl(3-pyridyl)borane, form cyclic dimers via intermolecular boron-nitrogen coordination bonds. These dimers have a high degree of rigidity, especially compared to the tetramer composed of diethyl(3-pyridyl)borane, indicating different structural properties between these related compounds (Murafuji et al., 1996).

  • Synthesis Techniques : The synthesis of diethyl(3-pyridyl) borane has been studied, demonstrating that it can be prepared from 3-bromopyridine and diethylmethoxyborane. Optimal conditions for its synthesis include specific reaction times, temperatures, and molar ratios (Jin Feng-min, 2013).

  • Applications in Organic Chemistry : Diethyl(3-pyridyl)borane is utilized in the synthesis of various compounds. For example, it has been used in palladium-catalyzed coupling reactions to create compounds showing syn-anti diastereoisomerism, indicating its utility in creating complex organic molecules (Zoltewicz et al., 1996).

  • Cross-Coupling Reactions : It plays a role in the palladium-catalyzed cross-coupling reactions for the preparation of pyridine-modified salicylaldehydes, demonstrating its importance in facilitating chemical reactions (Morris & Nguyen, 2001).

  • Boron-Zinc Exchange in Organic Synthesis : In organic synthesis, diethyl(alkyl)boranes, which include diethyl(3-pyridyl)borane, undergo boron-zinc exchange reactions. These reactions are important for the preparation of functionalized dialkylzincs, which are useful reagents in various organic transformations (Langer et al., 1996).

  • Medicinal Chemistry Applications : Although not directly related to diethyl(3-pyridyl)borane, steroidal compounds synthesized using palladium-catalyzed cross-coupling reactions involving similar borane derivatives have shown potential as inhibitors in the treatment of prostatic cancer (Potter et al., 1995).

Safety And Hazards

Diethyl(3-pyridyl)borane is classified as a hazardous chemical. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If irritation persists, medical advice should be sought .

properties

IUPAC Name

diethyl(pyridin-3-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKBCQOJVMAHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349087
Record name Diethyl(3-pyridyl)borane
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Molecular Weight

147.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl(3-pyridyl)borane

CAS RN

89878-14-8
Record name 3-(Diethylboryl)pyridine
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Record name 3-(Diethylboryl)pyridine
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Record name Diethyl(3-pyridyl)borane
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Record name 3-(diethylboranyl)pyridine
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Record name 3-(DIETHYLBORYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

Into a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at −78 degrees under nitrogen was added 3-bromopyridine (25.4 ml, 264 mmol). After 1 h, added diethylmethoxyborane (52 ml, 396 mmol). The mixture was allowed to warm to room temperature. After 16 h, added water and brine, separated organic layer, dried over sodium sulfate, then concentrated. The resulting slurry was dissolved in isopropanol (500 ml), cooled and the product isolated by filtration give diethyl(3-pyridyl)borane (29.8 g).
Quantity
165 mL
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25.4 mL
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250 mL
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52 mL
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brine
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Synthesis routes and methods II

Procedure details

n-Butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) was added as a rapid stream of droplets to a solution of 3-bromopyridine (10.04 g, 64 mmol) in ether (200 ml) at -40° C., under nitrogen. The addition was carried out over 5 minutes and the reaction temperature was maintained below -40° C. throughout. The reaction was stirred at -40° C. for 20 minutes and then cooled to -70° C. whereupon diethylmethoxyborane in tetrahydrofuran (64.0 ml of a 1M solution, 64 mmol) was added as a rapid stream of droplets over 5 minutes. The reaction temperature was maintained below -63° C. throughout this addiition. The reaction was then allowed to warm slowly to room temperature whereupon it was diluted with ethylacetate and washed with brine. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure to give the crude product. This was purified by column chromatography on silica gel, eluting with dichloromethane to afford, after combination and evaporation of the appropriate fractions, the title compound as a yellow crystalline solid (7.3 g). Found: C,73.40; H,9.53; N,8.92; C9H14NB requires: C,73.52; H,9.60; N,9.53%.
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10.04 g
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hexanes
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl(3-pyridyl)borane
Reactant of Route 2
Diethyl(3-pyridyl)borane
Reactant of Route 3
Diethyl(3-pyridyl)borane
Reactant of Route 4
Diethyl(3-pyridyl)borane
Reactant of Route 5
Diethyl(3-pyridyl)borane
Reactant of Route 6
Diethyl(3-pyridyl)borane

Citations

For This Compound
109
Citations
T Murafuji, R Mouri, Y Sugihara, K Takakura, Y Mikata… - Tetrahedron, 1996 - Elsevier
Diethyl(2-pyridyl)boranes (2a, 2b) comprise cyclic dimers via intermolecular boronnitrogen coordination bonds. The boron atoms of diethyl[2-(5-methylpyridyl)]borane (2b) show clear …
Number of citations: 25 www.sciencedirect.com
Y Sugihara, R Miyatake, K Takakura… - Journal of the Chemical …, 1994 - pubs.rsc.org
The Structure of Diethyl(3-pyridy1)borane Page 1 J. CHEM. SOC., CHEM. COMMUN., 1994 1925 The Structure of Diethyl(3-pyridy1)borane Yoshikazu Sugihara,*a Ryuta Miyatake, Katsuto …
Number of citations: 4 pubs.rsc.org
M Ishikura, M Kamada, M Terashima - Synthesis, 1984 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 100 www.thieme-connect.com
JA Zoltewicz, NM Maier, WMF Fabian - Tetrahedron, 1996 - Elsevier
The title compound prepared by Pd-catalyzed coupling of 1,8-dibromonaphthalene and diethyl(3-pyridyl)borane shows syn-anti diastereoisomerism due to restricted rotation at ambient …
Number of citations: 49 www.sciencedirect.com
M Ishikura, M Kamada, M Terashima - Heterocycles (Sendai), 1984 - pascal-francis.inist.fr
A convenient synthesis of 3-arylpyridines by the palladium catalyzed coupling reaction of diethyl (3-pyridyl) borane with aryl halides CNRS Inist Pascal-Francis CNRS Pascal and …
Number of citations: 48 pascal-francis.inist.fr
GA Morris, SBT Nguyen - Tetrahedron Letters, 2001 - Elsevier
An efficient method for the preparation of 5-(3-pyridyl)- and 5-(4-pyridyl)salicylaldehydes by the palladium-catalyzed cross-coupling reaction of either 4-pyridylboronic acid or diethyl-(3-…
Number of citations: 76 www.sciencedirect.com
M ISHIKURA, T OHTA, M TERASHIMA - … and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
A convenient method for the preparation of 4-aryl-and 4-heteroarylpyridines by the palladium-catalyzed cross-coupling reaction of diethyl (4-pyridyl) borane with aryl and heteroaryl …
Number of citations: 64 www.jstage.jst.go.jp
GA Potter, SE Barrie, M Jarman… - Journal of medicinal …, 1995 - ACS Publications
Steroidal compounds having a 17-(3-pyridyl) substituent together with a 16, 17-double bond have been synthesized, using a palladium-catalyzed cross-coupling reaction of a 17-enol …
Number of citations: 464 pubs.acs.org
MF Lipton, MA Mauragis, MT Maloney… - … process research & …, 2003 - ACS Publications
… This highly exothermic series of transformations yielded crystalline diethyl-3-pyridyl borane in reproducible 75−80% yield on scales ranging up to 200-kg input. Selective reduction of …
Number of citations: 79 pubs.acs.org
CL Cioffi, WT Spencer, JJ Richards… - The Journal of organic …, 2004 - ACS Publications
The synthesis of 3-pyridyl biaryl systems can be readily achieved by means of palladium-catalyzed Suzuki cross-coupling reactions between aryl halides and 3-pyridylboroxin. A series …
Number of citations: 71 pubs.acs.org

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